Iron acetylacetone
Overview
Description
Iron acetylacetonate is a compound that involves the coordination of iron with the acetylacetone ligand. This coordination complex is of interest due to its various applications and properties. The studies provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of iron acetylacetone and its derivatives.
Synthesis Analysis
The synthesis of iron acetylacetone complexes can be achieved through different methods. One approach involves the oxidation of ferrous compounds in alcoholic solutions containing free ligand and bases or directly from ferric compounds, leading to the formation of dimeric dialkoxo-bridged iron(III) complexes with acetylacetone . Another method includes the reaction of iron(III) hydroxide with acetylacetone without any buffer, yielding highly crystalline tris(acetylacetonato)iron(III) in high yield . Additionally, ferric ions can be removed from an ion exchanger resin by acetylacetone to form trisacetylacetonatoiron-(III) with the aid of a pyridine-water mixture, resulting in a quantitative synthesis of the complex .
Molecular Structure Analysis
The molecular structure of iron acetylacetonate has been studied through various techniques. Crystallographic characteristics of tervalent metallic acetylacetonates, including iron, have been reported, revealing a case of isotrimorphism among these complexes . X-ray photoelectron spectroscopy has been used to study the interactions of acetylacetone with iron films, showing that acetylacetone is dissociatively adsorbed on iron to give acetylacetonate10.
Chemical Reactions Analysis
Iron acetylacetonate undergoes ligand exchange in acetylacetone without side reactions, and the kinetics and mechanism of this process have been characterized . The reaction of iron(III)-form ion exchanger with acetylacetone has been successfully applied to synthesize Fe(acac)3 . Additionally, the interaction of acetylacetone with evaporated iron films has been studied, indicating that acetylacetone is chemisorbed on iron in the enolate form .
Physical and Chemical Properties Analysis
The physical and chemical properties of iron acetylacetonate have been explored in various studies. The polarographic determination of iron in acetylacetone has been developed, with the iron acetylacetonate complex exhibiting distinct electrochemical behavior . The solvent and supporting electrolyte effects on the electrochemistry of tris(acetylacetonato)iron(III) have been investigated, showing that the half-wave potentials vary with the nature of the electrolyte cation and correlate with solvent properties . The infrared and optical spectroscopic properties of dimeric dialkoxo-bridged iron(III) complexes with acetylacetone have also been reported .
Scientific Research Applications
Determination of Iron in Cadmium and Cadmium Telluride : Iron acetylacetone is used for separating iron from cadmium, allowing for spectrophotometric determination of iron in these materials (Wilkins & Smith, 1966).
Role in Soil Aggregate Stability : This compound decreases the water stability of soil aggregates, suggesting its potential role in understanding soil chemistry and ecology (Giovannini & Sequi, 1976).
Environmental Remediation : Iron acetylacetone complexes are explored in photochemical processes for dye degradation. However, it's found to act as an inhibitor rather than a catalyst in these processes (Wu et al., 2015).
Functional Model for Acetylacetone Dioxygenase : This compound serves as a model for understanding the biochemical mechanism of acetylacetone dioxygenase, which is important in the degradation of toxic compounds in various organisms (Siewert & Limberg, 2008).
Polarographic Determination of Metal Ions : Acetylacetone is used as a chelating reagent for the polarographic determination of uranium(VI) and iron(III), indicating its significance in analytical chemistry (Fujinaga & Lee, 1977).
Extraction of Iron Ions : This compound is effective in extracting iron ions from aqueous solutions, offering potential applications in separation and purification processes (Čubová et al., 2021).
Selective Extraction of Organic-Bound Iron from Soils : Its application in soil science includes selectively extracting iron-organic complexes from soils, which is crucial for understanding soil fertility and management (Bascomb & Thanigasalam, 1978).
Spectrometric Determination of Iron : Iron acetylacetone complex forms the basis of a new method for determining iron by flame atomic absorption spectrometry, highlighting its use in precise measurement techniques (Chen Hua-long, 2009).
Safety And Hazards
Future Directions
Iron acetylacetone has been the subject of research as a potential catalyst for carbon dioxide reduction . It is also being explored for its role in nanoparticle research, polymer science, and catalysis . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .
properties
IUPAC Name |
iron;pentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULJRCSOKIBGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FeO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iron;pentane-2,4-dione | |
CAS RN |
14024-18-1 | |
Record name | Iron acetylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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